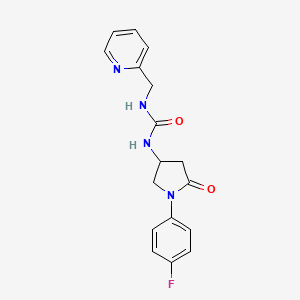

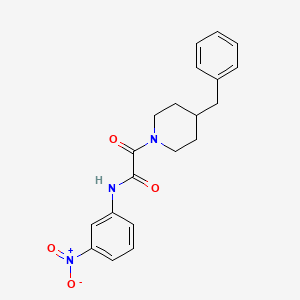

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the pyrrolidine class of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Stereoselective Synthesis in Medicinal Chemistry

Research has highlighted the synthesis and stereochemical determination of active metabolites of potent kinase inhibitors, demonstrating the compound's relevance in the development of targeted cancer therapies. For example, Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, which is critical in cancer pharmacology (Zecheng Chen et al., 2010).

Molecular Probes and Biological Studies

Compounds related to the queried chemical have been investigated for their potential as molecular probes in biological studies. For instance, Piccoli et al. (2012) explored the role of Orexin-1 receptor mechanisms on compulsive food consumption in rats, utilizing derivatives as selective antagonists to shed light on eating disorders (L. Piccoli et al., 2012).

Fluorescent Sensors and Material Science

Jordan et al. (2010) developed fluorescent pyrid-2-yl ureas for the binding of carboxylic acids, showcasing the compound's utility in creating sensors and materials with specific chemical recognition capabilities (L. Jordan et al., 2010).

Anticancer Agent Development

Further, derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential as new anticancer agents. Feng et al. (2020) synthesized a series of derivatives and demonstrated significant effects against A549, HCT-116, and PC-3 cancer cell lines, suggesting their utility in cancer treatment (Jian Feng et al., 2020).

Anion Binding and Recognition

Research by Qureshi et al. (2009) focused on ion-pair binding by mixed N,S-donor 2-ureidopyridine ligands, contributing to the understanding of molecular recognition and the design of new chemical sensors (Naseem Qureshi et al., 2009).

properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c18-12-4-6-15(7-5-12)22-11-14(9-16(22)23)21-17(24)20-10-13-3-1-2-8-19-13/h1-8,14H,9-11H2,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCLRWHPSYTCPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)

![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)

![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)

![8-(Benzylsulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2378838.png)

![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)